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Compound of Interest

Compound Name: 2-Bromopropionic acid

CAS No.: 10327-08-9

Cat. No.: B075929

Get Quote

Executive Summary
2-Bromopropionic acid (2-BPA) serves as a quintessential chiral building block in the

synthesis of herbicides, pharmaceuticals, and complex amino acid derivatives.[1] Its structural

simplicity belies a rich stereochemical behavior characterized by competing nucleophilic

substitution pathways—specifically, the dichotomy between Walden inversion (

) and retention of configuration via Neighboring Group Participation (NGP).[2]

This guide provides a rigorous technical analysis of 2-BPA, focusing on the mechanistic

causality of its synthesis, the stability of its enantiomers, and actionable protocols for its

stereoselective production.

Stereochemical Profile and Physical Properties[3]
2-Bromopropionic acid exists as a pair of enantiomers. The stereocenter is located at the

-carbon (C2), bonded to a hydrogen, a methyl group, a bromine atom, and a carboxyl group.
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Absolute Configuration & Nomenclature
According to the Cahn-Ingold-Prelog (CIP) priority rules:

(Atomic #35)

(Carbon bonded to 3 oxygens via phantom atoms)

(Carbon bonded to 3 hydrogens)

(Atomic #1)

(S)-(-)-2-Bromopropionic acid: The priority sequence 1

2

3 is counter-clockwise with H in the rear. It exhibits levorotatory optical activity.[3]

(R)-(+)-2-Bromopropionic acid: The priority sequence 1

2

3 is clockwise. It exhibits dextrorotatory optical activity.[3]

Physicochemical Data Table
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Property
(S)-(-)-2-
Bromopropionic
Acid

(R)-(+)-2-
Bromopropionic
Acid

Racemic (±)

CAS Number 32644-15-8 10009-70-8 598-72-1

Boiling Point
203 °C (dec) / 94 °C

(11 mmHg)
203 °C (dec) 203 °C

Density 1.696 g/mL 1.692 g/mL 1.70 g/mL

Optical Rotation to

(neat)

to

(neat)

Refractive Index (

)
1.470 1.475 1.480

Synthesis Strategies: Racemic vs.
Stereoselective[6]
A. Racemic Synthesis: Hell-Volhard-Zelinsky (HVZ)
Reaction
The industrial standard for producing racemic 2-BPA involves the

-bromination of propionic acid catalyzed by phosphorus tribromide (

).

Mechanism: Enolization of the acyl bromide intermediate followed by bromination.

Outcome: A 50:50 racemic mixture due to the planar geometry of the enol intermediate,

which allows bromine attack from either face.

B. Stereoselective Synthesis: The Chiral Pool Approach
(From Alanine)
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To access high-purity enantiomers without expensive resolution steps, the "Chiral Pool"

strategy utilizes naturally occurring amino acids. Converting L-Alanine ((S)-Alanine) to (S)-2-
Bromopropionic acid is a classic example of Retention of Configuration via double inversion.

The Mechanistic Paradox: Why Retention?
Direct

displacement of the diazonium group by bromide would typically result in inversion ((S)

(R)). However, the reaction proceeds with retention ((S)

(S)) due to Neighboring Group Participation (NGP) by the carboxylate moiety.

Diazotization: L-Alanine reacts with

to form a diazonium salt.

Intramolecular Attack (Inversion 1): The carboxylate oxygen attacks the

-carbon from the backside, displacing

and forming a transient, unstable

-lactone (3-membered ring).

Ring Opening (Inversion 2): The bromide ion attacks the

-lactone ring, inverting the center a second time.

Net Result: Inversion + Inversion = Retention.[3][4]

(S)-Alanine
(L-Isomer)

Diazonium
Intermediate

NaNO2, HBr
(Diazotization)

α-Lactone
(Transient Intermediate)

Intramolecular
Carboxylate Attack

(Inversion 1)

(S)-2-Bromopropionic
Acid

Br- Attack
(Inversion 2)
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Click to download full resolution via product page

Figure 1: Mechanism of retention during the conversion of (S)-Alanine to (S)-2-
Bromopropionic acid via NGP.

Mechanistic Insights: Nucleophilic Substitution on
2-BPA
The reactivity of 2-BPA derivatives towards nucleophiles is highly dependent on reaction

conditions. This duality is critical for drug development when modifying the

-position.

Scenario A: Retention (Dilute Base / )
Under mild basic conditions or in the presence of silver oxide, the carboxylate group is ionized (

). It acts as an internal nucleophile, again forming the

-lactone intermediate. Subsequent attack by water or hydroxide leads to retention of
configuration (e.g., (S)-2-BPA

(S)-Lactic Acid).

Scenario B: Inversion (Concentrated Base)
In high concentrations of strong nucleophiles (e.g., conc. NaOH), the external nucleophile (

) outcompetes the internal carboxylate group. The reaction proceeds via a standard direct

mechanism, resulting in Walden Inversion (e.g., (S)-2-BPA

(R)-Lactic Acid).
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Pathway A: Retention (Low [Nu-]) Pathway B: Inversion (High [Nu-])

(S)-2-Bromopropionate

α-Lactone
Intermediate

NGP (Slow)

Trigonal Bipyramidal
Transition State

Direct SN2 (Fast at High [Nu])

(S)-Product
(Retention)

Nu- Attack

(R)-Product
(Inversion)

Click to download full resolution via product page

Figure 2: Divergent substitution pathways for 2-Bromopropionic acid derivatives.

Experimental Protocols
Protocol 1: Stereoselective Synthesis of (S)-2-
Bromopropionic Acid
Objective: Synthesis of (S)-2-BPA from L-Alanine with retention of configuration. Source

Validation: Based on standard diazotization protocols (e.g., Tetrahedron Asymmetry, 1993).[5]

Reagents:

L-Alanine (0.1 mol)

Potassium Bromide (KBr, 0.35 mol)

Sodium Nitrite (

, 0.15 mol)

Sulfuric Acid (
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, 2.5 M)

Step-by-Step Methodology:

Preparation: Dissolve L-Alanine (8.9 g) and KBr (41.6 g) in 2.5 M

(150 mL) in a three-necked flask equipped with a thermometer and mechanical stirrer.

Cooling: Cool the mixture to

using an ice-salt bath.

Diazotization: Add Sodium Nitrite (10.4 g) in small portions over 1 hour. Critical: Maintain

temperature below

to prevent side reactions and thermal decomposition of the diazonium salt.

Reaction: Stir for 2 hours at

, then allow to warm to room temperature over 1 hour.

Extraction: Extract the aqueous phase with diethyl ether (

mL).

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Distillation: Purify the crude oil by vacuum distillation (bp ~94°C at 11 mmHg).

Validation: Measure optical rotation. Expected

(neat).

Protocol 2: Chemical Resolution of Racemic 2-BPA
Objective: Separation of (R) and (S) enantiomers from a racemic mixture using a chiral base.

Reagents:
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Racemic 2-Bromopropionic Acid[6][7]

Dehydroabietylamine (or similar chiral base like

-methylbenzylamine)

Solvent: Methanol/Water mixture

Workflow:

Salt Formation: Mix equimolar amounts of racemic acid and the chiral base in hot methanol.

Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salts (e.g.,

(S)-Acid/(S)-Base vs (R)-Acid/(S)-Base) have different solubilities.[8]

Filtration: Collect the less soluble diastereomer crystals.

Liberation: Treat the salt with dilute HCl to liberate the free chiral acid. Extract with ether.[3]

[4][9]

Recycle: The mother liquor contains the other enantiomer, which can be purified by further

crystallization or concentration.

Applications in Drug Development[1][9][11][12][13]
Chiral Building Blocks
2-BPA is a pivotal intermediate for introducing the chiral ethyl-propionate motif found in:

ACE Inhibitors: Synthesis of specific amino acid residues.

Herbicides: Production of phenoxypropionic acid herbicides (e.g., Mecoprop), where only the

(R)-isomer is biologically active.

Thiol-Derivatives: Reaction with thiols (e.g., Captopril synthesis precursors) often utilizes the

inversion pathway to set specific stereocenters.

Atom Transfer Radical Polymerization (ATRP)
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Alkyl 2-bromopropionates are standard initiators for ATRP, allowing for the controlled synthesis

of polymers with low polydispersity. The stereochemistry of the initiator can influence the

tacticity of the resulting polymer chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b075929/docs#stereochemistry-of-2-
bromopropionic-acid-a-technical-guide-to-synthesis-mechanisms-and-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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